molecular formula C13H14N2O3 B10957737 N-(2-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10957737
M. Wt: 246.26 g/mol
InChI Key: WNADZZITJZJHPN-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves the reaction of 2-methoxyaniline with 4,5-dimethylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide: Unique due to its specific substitution pattern on the isoxazole ring.

    N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxylate: Ester derivative with different reactivity and properties.

Uniqueness

N-(2-Methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-8-9(2)18-15-12(8)13(16)14-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,14,16)

InChI Key

WNADZZITJZJHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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